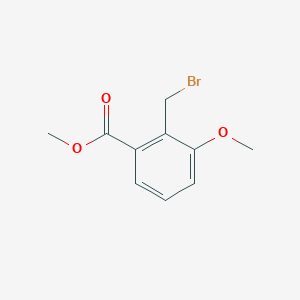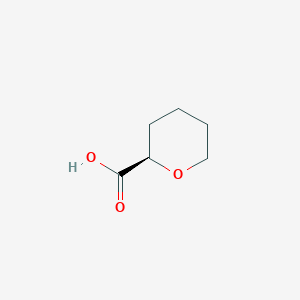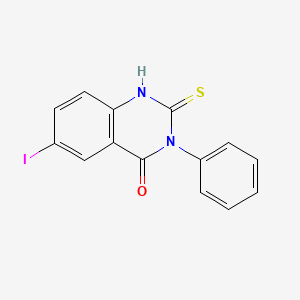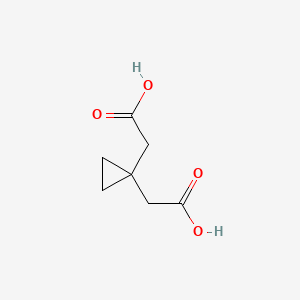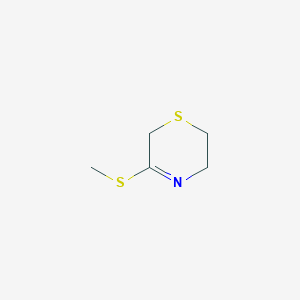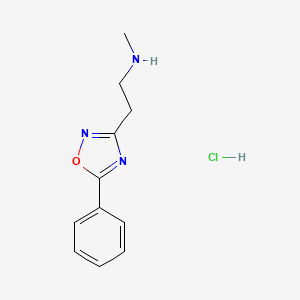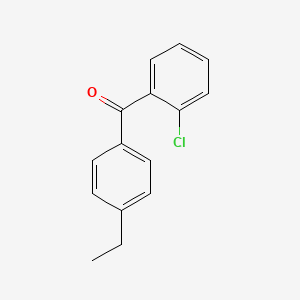
グルテン・エクソフィンB5
説明
Gluten exorphin B5 (GE-B5) is an opioid peptide derived from the enzymatic digestion of wheat gluten. It is one of several peptides that have been isolated and characterized, with a structure corresponding to [Trp4,Leu5]enkephalin, indicating its potent opioid activity. Among the gluten exorphins, B5 has shown the most potent activity in assays, with low IC50 values, suggesting a strong affinity for opioid receptors .
Synthesis Analysis
The synthesis of gluten exorphin B5 occurs naturally during the digestion of wheat gluten. It is released in the gastrointestinal tract after the ingestion of wheat gluten, as demonstrated by the detection of high levels of gluten exorphin A5 immunoreactive materials in the pepsin-pancreatic elastase digest. The sequence of gluten exorphin B5 is found multiple times in the primary structure of high molecular weight glutenin, and specific regions from which it is released by the action of pancreatic elastase have been identified .
Molecular Structure Analysis
Gluten exorphin B5 has a molecular structure that is highly specific for opioid receptors, particularly δ-receptors. Its structure is similar to that of enkephalins, which are well-known opioid peptides in the body. The presence of the amino acids tryptophan and leucine at positions 4 and 5, respectively, is crucial for its opioid activity, as indicated by its potent activity in comparison to other gluten exorphins .
Chemical Reactions Analysis
The chemical reactions involving gluten exorphin B5 primarily relate to its interaction with opioid receptors. It has been shown to stimulate prolactin secretion through opioid receptors located outside the blood-brain barrier, indicating that it can modify brain neurotransmitter release without crossing the barrier. This effect is abolished by naloxone, an opioid receptor antagonist, confirming the opioid nature of gluten exorphin B5's activity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of gluten exorphin B5 are not detailed in the provided papers, its solubility and stability can be inferred from the methods used for its detection and quantification. For instance, liquid chromatography-mass spectrometry (LC-MS) assays have been developed for its quantification in cerebrospinal fluid, indicating that it is amenable to standard peptide detection techniques and that it has a stability profile that requires consideration of degradation over time, which can be mitigated by the use of protease inhibitors .
Relevant Case Studies
Several studies have investigated the physiological effects of gluten exorphin B5. For example, it has been shown to potentiate the postprandial plasma insulin level in rats, suggesting a role in modulating pancreatic endocrine function . Additionally, gluten exorphin B5 has been shown to stimulate prolactin secretion, an effect that is mediated through opioid receptors and does not require the peptide to cross the blood-brain barrier . Furthermore, gluten exorphin B5 has been detected in human blood after the consumption of a meal, indicating that it enters the systemic circulation in humans .
科学的研究の応用
セリアック病
グルテン・エクソフィンB5: は、セリアック病患者におけるアレルギー性免疫反応の一部として放出されます。 腸壁の弱体化により、これらのエクソフィンは血流に入り、様々な身体機能に影響を与える可能性があります .
オピオイド受容体との相互作用
このペプチドはオピオイド受容体に作用し、プロラクチンの放出を刺激し、神経伝達物質の分泌を修飾することで、ホルモンと消化器系の機能に影響を与えるとされています .
インスリンレベルの調節
This compound: は、ラットにおける食後血漿インスリンレベルに影響を与え、グルコース代謝とインスリン調節における潜在的な役割を示唆しています .
作用機序
Target of Action
Gluten Exorphin B5 is an exogenous opioid peptide derived from wheat gluten . It primarily targets the δ-opioid receptor , a type of opioid receptor in the nervous system that plays a significant role in pain regulation, immune response, mood, and other physiological processes .
Mode of Action
Upon ingestion of wheat gluten, Gluten Exorphin B5 is released and interacts with its primary target, the δ-opioid receptor . This interaction triggers a cascade of biochemical reactions that result in various physiological effects. The compound exhibits a high affinity for the δ-opioid receptor, which means it can bind to this receptor very effectively .
Biochemical Pathways
The interaction of Gluten Exorphin B5 with the δ-opioid receptor affects several biochemical pathways. It plays a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions . These peptides work as external regulators for gastrointestinal movement and hormonal release .
Pharmacokinetics
The pharmacokinetics of Gluten Exorphin B5, like its absorption, distribution, metabolism, and excretion (ADME), are still under investigation. It’s known that these peptides are released in the gastrointestinal tracts after ingestion of wheat gluten . The breakdown of gliadin, a polymer of wheat proteins, creates amino acids that stop the gluten epitopes from entering the immune system to activate inflammatory reactions .
Result of Action
The binding of Gluten Exorphin B5 to the δ-opioid receptor results in a range of molecular and cellular effects. It increases postprandial plasma insulin levels in rats , suggesting a role in glucose metabolism. Moreover, these peptides have a role in modulating pain senses, observable behavior, learning, and memory processes in animal models .
Action Environment
The action of Gluten Exorphin B5 can be influenced by various environmental factors. For instance, the presence of other dietary components and the individual’s overall health status can impact the compound’s action, efficacy, and stability. Furthermore, individuals with celiac disease release gluten exorphins as part of the allergic immune response . Due to the weakening of intestinal walls caused by celiac disease, some of these gluten exorphins can make their way through the lining of the intestines and are then absorbed into the bloodstream .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBWDFQAZNDLP-HVCNVCAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Gluten Exorphin B5 and how does it exert its effects?
A1: Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide derived from the enzymatic digestion of wheat gluten. [, ] It primarily exerts its effects by stimulating prolactin secretion. Research suggests this action is mediated through opioid receptors located outside the blood-brain barrier. [, ]
Q2: What is the structural difference between Gluten Exorphin B4 and B5, and how does it impact their activity?
A2: Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) shares an identical N-terminal sequence with Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) but lacks the carboxy-terminal leucine. [, ] Studies in male rats demonstrate that while Gluten Exorphin B5 effectively stimulates prolactin release, Gluten Exorphin B4 does not, even at higher doses. [, ] This suggests the presence of the leucine residue is crucial for the prolactin-stimulating activity of Gluten Exorphin B5. [, ]
Q3: Has Gluten Exorphin B5 been studied in other species besides rats?
A3: Yes, beyond studies in rats, the impact of chemically synthesized Gluten Exorphin B5 on chicken lymphocyte immune activity has been investigated in vitro. [] Results indicate that Gluten Exorphin B5 can significantly enhance cell proliferation and increase IL-4 mRNA levels in chicken peripheral blood mononuclear cells. []
Q4: Are there any analytical methods available to measure Gluten Exorphin B5 levels?
A4: Yes, a liquid chromatography-mass spectrometry assay has been developed for quantifying Gluten Exorphin B5 in cerebrospinal fluid. [] This analytical advancement allows for more precise measurement and monitoring of Gluten Exorphin B5 levels in research settings.
Q5: How does Gluten Exorphin B5 reach its site of action after ingestion?
A5: While the exact mechanisms of absorption, distribution, metabolism, and excretion (ADME) of Gluten Exorphin B5 require further investigation, research shows that intravenous administration of Gluten Exorphin B5 effectively stimulates prolactin secretion in rats. [] This suggests the peptide can enter the bloodstream and reach its target sites. Further research is needed to fully elucidate the pharmacokinetic properties of Gluten Exorphin B5.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






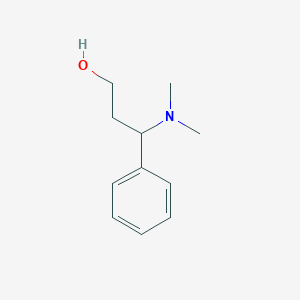
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
